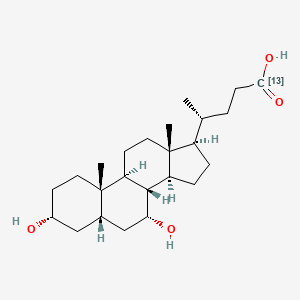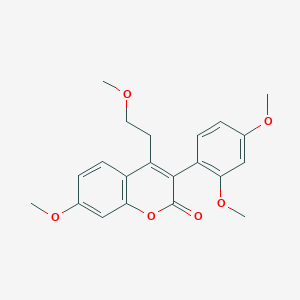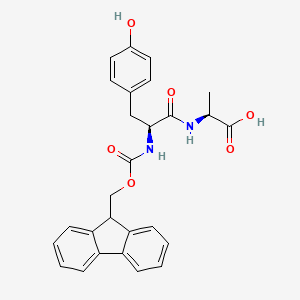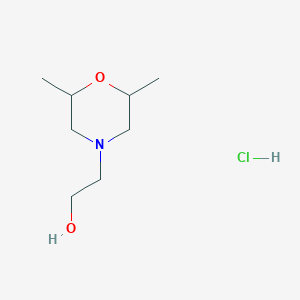
2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride
説明
2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1260656-90-3 . It has a molecular weight of 195.69 and its IUPAC name is 2-(2,6-dimethyl-4-morpholinyl)ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride is 1S/C8H17NO2.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-8,10H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.科学的研究の応用
Synthesis and Material Science
- Cadmium(II) Schiff Base Complexes : Research has shown the utility of morpholino derivatives in synthesizing cadmium(II) Schiff base complexes, which exhibit corrosion inhibition properties on mild steel. These complexes have implications for materials science, offering a bridge between inorganic chemistry and corrosion engineering (Das et al., 2017).
- Mannich Bases Synthesis : The compound has been involved in the synthesis of various Mannich bases, highlighting its versatility in organic chemistry and potential applications in creating novel compounds with diverse chemical properties (Sun, 1962).
Pharmacological Research
- Neurokinin-1 Receptor Antagonist : It's been utilized in the development of water-soluble neurokinin-1 receptor antagonists, indicating potential applications in treating emesis and depression due to its high affinity and efficacy in pre-clinical tests (Harrison et al., 2001).
- Electrochemical Fluorination : The derivative has been subjected to electrochemical fluorination, showcasing the chemical's versatility in modifying morpholine rings, which could have implications for synthesizing fluorinated pharmaceuticals (Takashi et al., 1998).
Chemical and Molecular Studies
- Molecular Structure Analysis : Detailed theoretical studies on morpholine derivatives have been conducted to understand their molecular structure, vibrational analysis, and thermodynamic properties, contributing to the broader knowledge of chemical compound behaviors (Medetalibeyoğlu et al., 2019).
- Mannich Reaction Applications : The compound's derivatives have been explored for their potential enzyme inhibitory properties, demonstrating the compound's utility in biochemical research and potential therapeutic applications (Boy et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXGUJSKYSOJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



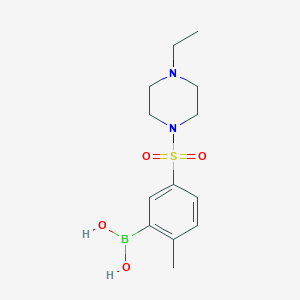
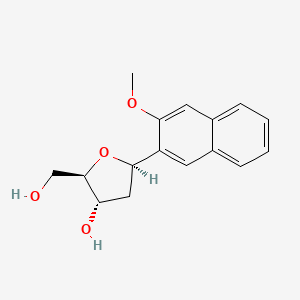
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)


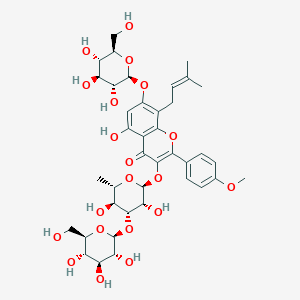
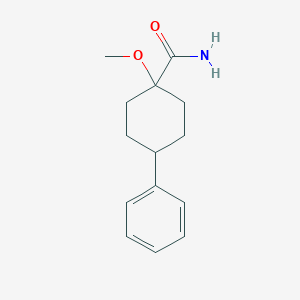
![Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1458800.png)
